Pipoctanone

Beschreibung

Historical Context and Initial Academic Mentions of Pipoctanone and Related Mannich Bases

This compound belongs to a class of compounds known as Mannich bases, which were systematically studied by Carl Mannich in the early 20th century. nih.gov Mannich bases are β-amino-ketones formed in the Mannich reaction, a three-component condensation of a primary or secondary amine, formaldehyde, and a compound containing an active hydrogen atom.

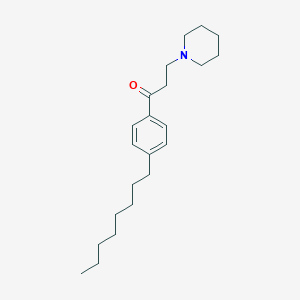

This compound, chemically identified as 1-(4-octylphenyl)-3-piperidin-1-ylpropan-1-one, has been mentioned in scientific literature and patent documents. nih.gov It is also known by other identifiers such as CHEMBL2106960 and the UNII (Unique Ingredient Identifier) 24N16QE4S0. ontosight.ai While early mentions often appear in lists of chemical compounds, more specific research has delved into its properties and potential applications. ozmosi.comcbsa-asfc.gc.cagoogleapis.com For instance, some literature has noted its investigation as an antihypertensive agent. nih.govresearchgate.net The hydrochloride salt of this compound is also documented under the name Nioben. nih.gov

Academic Significance of β-Aminophenylketones and the this compound Scaffold in Chemical Biology Research

The academic significance of the β-aminophenylketone scaffold, to which this compound belongs, is rooted in its utility in chemical biology. ucr.eduwikipedia.orgscilifelab.se This field applies chemical techniques to study and manipulate biological systems. ucr.eduwikipedia.org The β-aminophenylketone structure is of particular interest because these compounds can function as prodrugs. nih.gov In aqueous solutions at physiological pH, they can undergo a slow elimination of the amino group to form α,β-unsaturated ketones, which are reactive species. nih.gov

These resulting α,β-unsaturated ketones, also known as enones, are soft electrophiles that can selectively react with nucleophiles in proteins, particularly the sulfhydryl group of cysteine residues. nih.gov This reactivity allows β-aminophenylketones to act as covalent inhibitors of specific proteins. For example, research has shown that certain β-aminophenylketones can alkylate the thyroid hormone receptor (TR), inhibiting its interaction with coactivators and thereby modulating gene transcription. nih.gov This has positioned them as valuable tools for studying the roles of protein-protein interactions in biological processes and as potential starting points for drug discovery. nih.gov

Overview of Key Academic Research Areas Investigating this compound and Its Analogues

Academic research on this compound and its analogues has primarily focused on their synthesis and biological activities. ontosight.ai The inclusion of this compound in chemical libraries like ChEMBL suggests its use in high-throughput screening to identify new biological activities. ontosight.ai

A significant area of investigation for β-aminophenylketone analogues has been in the development of inhibitors for protein-protein interactions, such as the interaction between the thyroid hormone receptor (TR) and its coactivators. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity and selectivity of these compounds. nih.gov These studies have explored the effects of different substituents on the aromatic ring and the amino group. nih.govnih.gov For instance, research has shown that a hydrophobic moiety at the para position of the β-aminophenylketone is a key feature for potent inhibition of the TR-coactivator interaction. nih.gov

Furthermore, the broader class of Mannich bases, including derivatives of natural products, has been investigated for various biological activities, including antiviral properties against influenza and SARS-CoV-2 pseudoviruses. nih.gov Research into related heterocyclic compounds, such as pyridone and quinazolinone derivatives, has also been extensive, with studies exploring their potential as anticancer, antibacterial, and antiviral agents. nih.goveurekaselect.comsioc-journal.cnrsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-octylphenyl)-3-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO/c1-2-3-4-5-6-8-11-20-12-14-21(15-13-20)22(24)16-19-23-17-9-7-10-18-23/h12-15H,2-11,16-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUILFNOMMYWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)CCN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172194 | |

| Record name | Pipoctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18841-58-2 | |

| Record name | Pipoctanone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018841582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipoctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPOCTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N16QE4S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Modifications of Pipoctanone and Analogues

Established Synthetic Pathways for the β-Aminophenylketone Core

The β-aminophenylketone core, characteristic of Pipoctanone, is primarily assembled through two well-established synthetic routes: the Mannich reaction and the Friedel-Crafts acylation. nih.govresearchgate.net this compound itself is recognized as a Mannich base. nih.gov

Mannich Reaction : This is a three-component condensation reaction involving a non-enolizable aldehyde (like paraformaldehyde), a primary or secondary amine (such as piperidine), and a ketone with an acidic proton (an acetophenone (B1666503) derivative). researchgate.net For this compound, this would involve the reaction of 4'-octylacetophenone, formaldehyde, and piperidine (B6355638) hydrochloride. nih.gov

Friedel-Crafts Acylation Route : This two-step approach begins with the Friedel-Crafts acylation of an activated aromatic compound. nih.gov For instance, an appropriately substituted phenyl derivative can be acylated with 3-chloropropionyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃). nih.govresearchgate.net The resulting α,β-unsaturated ketone or β-haloketone intermediate is then treated with a secondary amine, such as piperidine, which undergoes a nucleophilic addition or substitution to yield the final β-aminophenylketone. nih.gov

A summary of these established pathways is presented below.

| Synthetic Pathway | Reactants | Key Features | Reference |

| Mannich Reaction | Ketone (e.g., 4'-octylacetophenone), Aldehyde (e.g., Paraformaldehyde), Amine (e.g., Piperidine) | One-pot, three-component reaction; directly forms the β-aminoketone structure. | researchgate.netnih.gov |

| Friedel-Crafts Acylation | Aromatic Core (e.g., Octylbenzene), Acylating Agent (e.g., Acryloyl chloride or 3-Chloropropionyl chloride), Amine (e.g., Piperidine) | Two-step process; involves formation of an intermediate followed by amine addition/substitution. | nih.govresearchgate.netnih.gov |

Development of Novel Synthetic Methodologies for this compound Derivatives

Beyond the classical routes, research has focused on developing more efficient and versatile synthetic methods to generate libraries of this compound derivatives for structure-activity relationship (SAR) studies. nih.gov One alternative approach to avoid complexities seen in some Friedel-Crafts reactions involves a halogen-exchange reaction. This can be achieved with a bromo-substituted aromatic precursor (e.g., 4-bromo-heptylbenzene) and n-butyllithium, followed by the addition of substituted acroleins to create allylic alcohol intermediates. nih.gov Furthermore, modern catalytic methods, such as those involving nickel(0) catalysts, are being used to synthesize related structures like 4-quinolones from β-aminoketone intermediates, showcasing the evolving landscape of synthetic chemistry in this area. rsc.org

Rational Design and Synthesis of Structurally Diversified Analogues

The rational design of this compound analogues is a key strategy to probe how different structural features influence the compound's properties. collaborativedrug.com This involves systematically modifying the nitrogen substituent, the aromatic ring, and the stereochemistry of the molecule. nih.govnih.gov

The aromatic core of this compound is another prime target for modification to enhance desired properties. Research on related β-aminoketones has explored several avenues:

Substitution Position : A hydrophobic moiety at the para position of the β-aminophenylketone, as seen in this compound with its octyl group, has been identified as an important feature for potent inhibitors of certain protein-protein interactions. nih.gov

Substituent Type : The electronic properties of substituents on the aromatic ring significantly impact activity. Studies have shown that electron-withdrawing groups, such as halogens, generally improve the inhibitory activity of β-aminophenylketones in specific biological assays, whereas electron-donating groups tend to result in weaker activity. researchgate.net

Core Scaffold : The phenyl ring itself can be replaced with other aromatic systems. For instance, replacing the phenyl core with a naphthalene (B1677914) structure was explored to increase hydrophobicity and potency, though this sometimes led to reduced solubility and increased toxicity. nih.gov

The following table summarizes key structure-activity relationship findings for β-aminophenylketones.

| Modification Area | Structural Change | Observed Influence on Properties | Reference |

| Nitrogen Substituent | Varying secondary amines | Modulates overall activity profile. | nih.gov |

| Aromatic Ring | para-hydrophobic chain | Important feature for potency in certain assays. | nih.gov |

| Aromatic Ring | Electron-withdrawing groups (e.g., halogens) | Generally improves activity in specific inhibitor studies. | researchgate.net |

| Aromatic Ring | Replacement of phenyl with naphthyl core | Can increase potency but may negatively impact solubility and toxicity. | nih.gov |

The synthesis of specific stereoisomers (enantiomers or diastereomers) is crucial when a molecule contains chiral centers, as different isomers can have vastly different biological activities. While this compound itself is achiral, introducing substituents on the aliphatic chain connecting the carbonyl and the piperidine ring would create a chiral center. The stereoselective synthesis of such chiral analogues can be achieved through several modern synthetic strategies: egrassbcollege.ac.inchemistrydocs.com

Use of Chiral Catalysts : Asymmetric synthesis can be guided by a small amount of a chiral catalyst, which can include enzymes or synthetic metal complexes, to produce a specific enantiomer in high yield. chemistrydocs.com

Substrate-Controlled Reactions : A chiral center already present in a reactant can direct the stereochemical outcome of a subsequent reaction. For acyclic ketones, Cram's rule and its modifications (e.g., the Felkin-Anh model) predict the stereochemical course of nucleophilic additions to the carbonyl group. egrassbcollege.ac.inchemistrydocs.com

Tandem Reactions : Complex molecular architectures can be built with high stereocontrol using one-pot tandem reactions. For example, 1-alkenyl-1,1-heterobimetallic intermediates have been used for the stereoselective synthesis of cyclopropanols, which can then be rearranged to form substituted cyclobutanones, demonstrating a high degree of stereoselectivity. organic-chemistry.org

Influence of Aromatic Ring Substitutions on Compound Properties

Chemical Synthesis of this compound-Based Probes for Biological Research

To investigate the mechanism of action and identify the biological targets of a compound like this compound, researchers often synthesize molecular probes. qyaobio.com A common strategy is to create fluorescent probes by covalently attaching a fluorophore (a fluorescent dye) to the molecule of interest. thermofisher.com

The design of a this compound-based probe would involve:

Selection of a Fluorophore : A suitable fluorophore is chosen based on the desired spectral properties (excitation and emission wavelengths) for a specific biological experiment. thermofisher.com

Identifying an Attachment Point : The fluorophore must be attached to the this compound structure at a position that does not interfere with its primary biological interactions. This is typically done by synthesizing a derivative of this compound with a reactive functional group (e.g., an amine, carboxyl, or azide) that can be easily conjugated to a complementary group on the fluorophore.

Synthesis and Conjugation : The modified this compound analogue is synthesized, followed by a chemical reaction to link it to the fluorophore. thermofisher.com

These fluorescently labeled peptides or small molecules serve as powerful tools to visualize the localization of the compound within cells, monitor its interaction with target proteins, and quantify its activity in real-time using techniques like fluorescence microscopy. nih.govnih.gov

Molecular and Cellular Mechanisms of Action for Pipoctanone

Investigation of Molecular Targets and Binding Interactions

The activity of Pipoctanone and its related compounds stems from their direct interaction with specific biological macromolecules. Research has identified key molecular targets, including ion channels and nuclear receptors, and has begun to elucidate the nature of these binding interactions.

Research into Voltage-Gated Sodium Channel Interaction and Current Blocking

This compound is classified as a Mannich base. Experimental evidence for drugs in this class supports a mechanism that involves binding to the inner pore of voltage-gated sodium channels, leading to a blockage of the ion current. nih.govkegg.jp This interaction is a key aspect of their pharmacological activity. Although the precise mode of action for this compound itself has not been fully elucidated, its structural classification as a Mannich base suggests it shares this mechanism with other compounds in the class, such as the local anesthetic dyclonine. nih.gov

Studies on the Inhibition of Thyroid Hormone Receptor (TR) and Coactivator (CoA) Interactions

Research has focused on the ability of β-aminophenylketones, which are structural analogues of this compound, to disrupt the crucial interaction between the thyroid hormone receptor (TR) and its coactivators (CoA). nih.gov The thyroid hormone T3 typically mediates its effects by binding to TRs (isoforms TRα and TRβ), causing the release of corepressors and the recruitment of coactivators, which then activate gene transcription. nih.gov

Studies have shown that substituted β-aminophenylketones can inhibit the interaction between TR and the coactivator peptide SRC2-2. nih.gov This inhibition shows a degree of selectivity, with a general preference for the TRβ isoform over the TRα isoform. For example, an unsubstituted α,β-unsaturated ketone analogue was identified as a potent inhibitor with an IC₅₀ value of 1.5 µM for TRβ and 28.1 µM for TRα, demonstrating significant isoform selectivity. nih.gov

| Compound Analogue | Substitution | IC₅₀ for TRβ (µM) | IC₅₀ for TRα (µM) | Selectivity (TRα/TRβ) |

|---|---|---|---|---|

| Unsubstituted Ketone | None | 1.5 | 28.1 | 18.7 |

| β-Carboxy Derivative | -COOH at β-position | >50 | >50 | - |

| α-Methyl Derivative | -CH₃ at α-position | 4.1 | 46.2 | 11.3 |

| β-Methyl Derivative | -CH₃ at β-position | 14.8 | >50 | >3.4 |

This table presents the 50% inhibitory concentrations (IC₅₀) of various this compound analogues on the interaction between Thyroid Hormone Receptor (TR) isoforms and a coactivator peptide. Data sourced from a study on the structure-activity relationships of TR-CoA interaction inhibitors. nih.gov

Mechanistic Elucidation of Potential Covalent Binding to Biological Macromolecules (e.g., TRβ)

The mechanism by which this compound analogues inhibit the TR-CoA interaction is believed to involve covalent binding. These compounds are β-aminoketones, which can act as electrophiles. nih.gov Studies into their structure-activity relationships have provided insights showing that their activity and selectivity for the TRβ isoform are highly correlated with their specific structural makeup, a characteristic feature of covalent inhibitors. nih.gov This suggests that these molecules form a stable, covalent bond with the receptor, likely with a cysteine residue, leading to a lasting inhibition of the protein-protein interaction. nih.gov

Exploration of Intracellular Signaling Pathways Modulated by this compound Analogues

While direct, comprehensive studies detailing the modulation of specific intracellular signaling pathways like the MAPK or PI3K/Akt pathways by this compound are not extensively documented, its established molecular targets provide a clear basis for its influence on these cascades. nih.govwikipedia.orgcusabio.com

The interaction with thyroid hormone receptors is of primary importance. TRs are ligand-activated transcription factors that control the expression of a multitude of genes. nih.govmdpi.com By inhibiting the ability of TRs to bind with coactivators, this compound analogues can prevent the transcription of T3-responsive genes. nih.gov This action directly interferes with the final output of numerous signaling pathways that converge in the nucleus to regulate gene expression. wikipedia.org

Furthermore, the blocking of voltage-gated sodium channels alters intracellular ion concentrations, a fundamental mechanism of signal transduction. nih.gov Changes in sodium ion flux can impact membrane potential and calcium homeostasis, which are critical upstream events in many signaling cascades, including those mediated by protein kinase C (PKC) and other calcium-dependent enzymes. cusabio.com Therefore, while the specific pathways have not been fully mapped for this compound itself, its actions on nuclear receptors and ion channels position it as a modulator of complex intracellular signaling networks.

Enzyme Inhibition Studies of this compound and Its Derivatives (Preclinical Focus)

Preclinical research is essential for characterizing the broader pharmacological profile of a compound and its derivatives, including their potential to interact with various enzymes. creative-diagnostics.com In vitro enzyme inhibition studies have been conducted on several derivatives and analogues of this compound, specifically β-aminoketones.

One study investigated a series of thiazolyl-aminoketone derivatives for their potential anti-inflammatory activity by assessing their ability to inhibit certain enzymes. The results showed no significant inhibitory activity against the enzymes soybean 12-lipoxygenase and β-glucuronidase. nih.gov Other research has explored β-aminoketone analogues as potential inhibitors of cyclo-oxygenase-2 (COX-2), an enzyme involved in inflammation. rjpbcs.com

In a different context, a series of β-amino ketone compounds containing piperidine (B6355638) and morpholine (B109124) scaffolds—structurally related to this compound—were evaluated for antiplasmodial activity. These preclinical, in vitro studies tested the compounds against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite that causes malaria. The results indicated that some of these derivatives exhibited inhibitory activity against the parasite, with the most active compound showing a 50% inhibitory concentration (IC₅₀) of 0.98 µM. scielo.br The investigation also assessed cytotoxicity against human cells (HepG2) to determine selectivity. scielo.br

| Compound Analogue | Target | Result (IC₅₀ / Activity) | Reference |

|---|---|---|---|

| Thiazolyl-aminoketones | Soybean 12-lipoxygenase | No activity found | nih.gov |

| Thiazolyl-aminoketones | β-glucuronidase | No activity found | nih.gov |

| β-aminoketone analogue 1 | P. falciparum (W2 strain) | 0.98 µM | scielo.br |

| β-aminoketone analogue 4 | P. falciparum (W2 strain) | 1.17 µM | scielo.br |

This table summarizes findings from preclinical in vitro enzyme and parasite inhibition studies on various derivatives of this compound. nih.govscielo.br

Preclinical Pharmacological and Biological Investigations of Pipoctanone and Analogues

In Vitro Cellular Activity Studies

The in vitro cellular activity of compounds related to Pipoctanone, specifically β-aminophenylketones, has been evaluated to determine their inhibitory effects on protein-protein interactions crucial for gene transcription. nih.gov These compounds are considered prodrugs that convert to α,β-unsaturated ketones, the active species. nih.gov

A key functional assay measured the inhibition of the interaction between the thyroid hormone receptor (TR) and the steroid receptor coactivator 2 (SRC2-2). nih.gov In these cellular interaction studies, all tested β-aminophenylketone analogues demonstrated the ability to inhibit the TR-coactivator interaction with potencies in the low micromolar range. nih.gov A study of various aromatic unsaturated ketones, the active forms of these Mannich bases, identified the unsubstituted ketone 1 as the most potent inhibitor, with a notable selectivity for the TRβ isoform over the TRα isoform. nih.gov Derivatives with substitutions on the ketone backbone were found to be less active. nih.gov

Table 1: Inhibitory Activity of α,β-Unsaturated Ketone Analogues on TR-CoA Interaction

Data from a cell-based assay measuring the inhibition of the interaction between Thyroid Hormone Receptor (TR) isoforms and a coactivator (CoA). nih.gov

| Compound | Description | IC₅₀ TRβ (µM) | IC₅₀ TRα (µM) |

|---|---|---|---|

| 1 | 1-(4-hexylphenyl)prop-2-en-1-one | 1.5 | 28.1 |

| 4a | (E)-2-(4-hexylbenzoyl)acrylic acid | 7.7 | > 50 |

| 4b | (E)-1-(4-hexylphenyl)but-2-en-1-one | 10.3 | > 50 |

| 4c | 1-(4-hexylphenyl)-2-methylprop-2-en-1-one | 10.6 | > 50 |

Investigations into the effects of this compound analogues on specific biological processes have primarily focused on cytotoxicity and the modulation of hormone-dependent gene regulation. nih.gov The cytotoxicity of a series of β-aminophenylketones was assessed in two distinct isolated cellular systems: the ARO human thyroid carcinoma cell line, which is responsive to the thyroid hormone T3, and the U2OS human osteosarcoma cell line, which is T3-insensitive. nih.gov

The findings indicated that these compounds were generally more toxic to the hormone-responsive ARO cells. nih.gov The half-maximal lethal dose (LD₅₀) values for the tested analogues in ARO cells ranged from 2.5 to 25.6 µM, whereas in U2OS cells, the range was 13.2 to 38.4 µM, with one analogue (3k ) being significantly less toxic. nih.gov This differential toxicity suggests that the cellular effects may be linked, at least in part, to the thyroid hormone signaling pathway that these compounds were shown to inhibit. nih.gov

Table 2: Cytotoxicity of β-Aminophenylketone Analogues in Isolated Cell Lines

Data showing the half-maximal lethal dose (LD₅₀) in two different human cell lines. nih.gov

| Compound | Nitrogen Substituent | LD₅₀ ARO (µM) | LD₅₀ U2OS (µM) |

|---|---|---|---|

| 3a | Dimethylamino | 2.5 | 13.2 |

| 3b | Diethylamino | 5.8 | 20.8 |

| 3c | Pyrrolidino | 6.2 | 18.9 |

| 3d | Piperidino | 10.1 | 30.7 |

| 3e | Morpholino | 25.6 | 38.4 |

| 3k | N-(tert-butoxycarbonyl)piperazino | > 50 | > 50 |

Evaluation in Cell-Based Functional Assays (e.g., reporter gene assays, cellular interaction studies)

In Vivo Preclinical Model Studies (Non-Human)

This compound has been identified in the literature as an antihypertensive agent, suggesting it possesses blood pressure-lowering effects. nih.govnih.gov However, specific studies detailing the evaluation of this compound in relevant animal models of hypertension were not available in the reviewed literature.

Preclinical research on other Mannich bases demonstrates the types of animal models used to assess antihypertensive activity. nih.govresearchgate.net For instance, a study on indole-derived Mannich bases screened the compounds for antihypertensive effects in normotensive anesthetized rats and dogs. nih.gov Another study evaluated 1,4-dihydropyridine-based Mannich bases for their ability to lower blood pressure in rats with DOCA salt-induced hypertension. researchgate.net These models are standard in the preclinical evaluation of potential antihypertensive drugs. gsconlinepress.comijprajournal.com

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical systems is not extensively documented in the available literature.

However, studies on its close analogues provide some insight into physicochemical properties that influence pharmacokinetics. nih.gov The aqueous solubility of several β-aminophenylketone analogues was measured in a phosphate-buffered saline (PBS) solution containing 5% DMSO. nih.gov Solubility is a critical factor for absorption. nih.gov The measured values varied significantly depending on the chemical structure, ranging from 6 µM to 442 µM, indicating that small structural modifications can substantially alter this key pharmacokinetic parameter. nih.gov

Assessment of Pharmacological Effects in Relevant Animal Models

Receptor Binding and Ligand Affinity Studies (Preclinical Focus)

Preclinical investigations suggest that this compound and its analogues may interact with multiple receptor targets. nih.gov The primary focus has been on their ability to modulate nuclear hormone receptor function and a proposed interaction with ion channels. nih.gov

The thyroid hormone receptor (TR) has been identified as a key target. nih.gov Studies demonstrated that this compound analogues can inhibit the interaction between TR and its coactivators. nih.gov This inhibition showed a preference for one of the two TR isoforms, with the tested β-aminophenylketones exhibiting an approximate twofold selectivity for TRβ over TRα. nih.gov The active α,β-unsaturated ketone form of one analogue displayed an IC₅₀ value of 1.5 µM for inhibiting the TRβ-coactivator interaction. nih.gov

Competitive Binding Studies and Determination of Dissociation Constants (Kd)

Competitive binding studies are a specific type of radioligand binding assay designed to determine the equilibrium dissociation constant (Kd) of an unlabeled compound. nih.gov The Kd is a measure of the affinity of a ligand for its receptor; a lower Kd value indicates a higher binding affinity. sci-hub.se This is achieved by measuring the displacement of a known radioligand from its receptor by increasing concentrations of the unlabeled test compound. nanotempertech.com The resulting data are used to calculate the inhibitory constant (Ki), which, under appropriate experimental conditions, provides an estimate of the Kd. uah.es

No specific competitive binding studies determining the Kd for this compound have been reported in the available literature. While the methodology is standard in drug discovery, its application to this compound has not been documented.

A hypothetical competitive binding study for a this compound analogue would involve the following:

| Step | Description |

| 1. Target Preparation | Isolation of membranes from cells or tissues expressing the putative target receptor for this compound's antihypertensive action. |

| 2. Radioligand Incubation | Incubation of the prepared membranes with a fixed concentration of a suitable radioligand known to bind to the target. |

| 3. Competitive Displacement | Addition of increasing concentrations of the unlabeled this compound analogue to the incubation mixture. |

| 4. Separation and Quantification | Separation of bound from free radioligand and quantification of the radioactivity associated with the membranes. |

| 5. Data Analysis | Plotting the percentage of radioligand displacement against the concentration of the this compound analogue to determine the IC50 value. |

| 6. Kd Calculation | Using the Cheng-Prusoff equation to calculate the Ki value from the IC50, which approximates the Kd. uah.es |

Without experimental data, it is impossible to provide a table of dissociation constants for this compound or its analogues.

Ex Vivo Receptor Occupancy Studies in Preclinical Models

Ex vivo receptor occupancy studies are crucial for demonstrating that a drug engages its target in a living organism at therapeutic doses. nih.govsygnaturediscovery.com This technique involves administering the drug to a preclinical model, after which the animal is euthanized, and the target tissue is harvested. The amount of drug bound to the receptor is then measured ex vivo, typically by assessing the remaining available binding sites for a radioligand. giffordbioscience.compsychogenics.com This provides a direct link between the administered dose, the resulting drug concentration in the target tissue, and the degree of receptor engagement. nih.govsygnaturediscovery.com

A search of the scientific literature did not yield any ex vivo receptor occupancy studies for this compound or its close analogues. The preclinical pharmacological profile of this compound regarding its engagement with specific receptors in an in vivo context remains uncharacterized in the public domain.

The general workflow for an ex vivo receptor occupancy study that could be applied to a this compound analogue is outlined below:

| Step | Description |

| 1. Dosing | Administration of the this compound analogue at various doses to preclinical models (e.g., rats or mice). |

| 2. Tissue Collection | Euthanasia of the animals at a specific time point after dosing and rapid harvesting of the target tissue (e.g., brain, heart, or blood vessels). |

| 3. Tissue Processing | Preparation of tissue homogenates or sections. |

| 4. Radioligand Binding | Incubation of the tissue preparations with a radioligand specific for the target receptor to measure the number of unoccupied receptors. |

| 5. Quantification | Measurement of the bound radioactivity. |

| 6. Occupancy Calculation | Comparison of the radioligand binding in drug-treated animals to that in vehicle-treated control animals to calculate the percentage of receptor occupancy for each dose. nih.gov |

The absence of such studies for this compound means that there is no available data to present on its dose-dependent receptor occupancy in any preclinical model.

Structure Activity Relationship Sar Studies of Pipoctanone and Its Derivatives

Identification of Key Structural Features Contributing to Biological Activity

The biological activity of pipoctanone derivatives is intrinsically linked to their chemical architecture. Research has focused on identifying the key pharmacophoric elements responsible for their therapeutic effects, particularly as modulators of thyroid hormone receptor (TR) interactions. nih.gov

Key structural components that have been identified as crucial for the biological activity of this class of compounds include:

The Phenylketone Core: The central phenylketone scaffold serves as the foundational structure for these molecules. Modifications to the phenyl ring, such as the introduction of various substituents, have been shown to significantly impact activity. nih.gov

The β-Amino Group: The presence of a β-amino group is a critical determinant of activity. The nature of the substituents on the nitrogen atom can influence both potency and solubility. nih.gov

The Unsubstituted Ketone: In studies of related unsaturated ketones, the unsubstituted ketone was found to be the most potent, indicating that this specific functionality is vital for strong interaction with the target. nih.gov

The general structure of these compounds allows for systematic modifications to probe the structure-activity relationship (SAR). creative-proteomics.com By altering different parts of the molecule, researchers can determine which groups are essential for activity and which can be modified to improve other properties. nih.gov

Correlation between Structural Composition and Target Selectivity (e.g., TRβ isoform selectivity)

A significant goal in the development of this compound-like compounds is achieving selectivity for the thyroid hormone receptor beta (TRβ) over the alpha isoform (TRα). This selectivity is desirable because TRβ is the primary isoform in the liver, and its activation is associated with beneficial effects on lipid metabolism, while avoiding the adverse effects associated with TRα activation in other tissues.

SAR studies have demonstrated a strong correlation between the structural composition of these molecules and their TRβ isoform selectivity. For instance, in a series of β-aminophenylketones, a general twofold selectivity towards TRβ was observed. nih.gov More pronounced selectivity was achieved with specific substitution patterns on the core structure.

Key findings from these studies include:

Unsubstituted Ketones: An unsubstituted unsaturated ketone derivative was identified as the most potent compound with the greatest ability to discriminate between TRα and TRβ, showing IC₅₀ values of 1.5 μM for TRβ and 28.1 μM for TRα. nih.gov

Substitutions on the Ketone: The introduction of a methyl substituent in the α or β position, or a carboxy substituent in the β position of the unsaturated ketone, led to a decrease in activity, highlighting the sensitivity of the target's binding pocket to steric and electronic changes in this region. nih.gov

The table below illustrates the impact of substitutions on the selectivity of unsaturated ketone derivatives for TRβ over TRα.

| Compound | Substitution | TRβ IC₅₀ (µM) | TRα IC₅₀ (µM) | Selectivity (TRα/TRβ) |

| 1 | Unsubstituted | 1.5 | 28.1 | 18.7 |

| 4a | β-carboxy | >30 | >30 | - |

| 4b | α-methyl | 15.2 | >30 | >2 |

| 4c | β-methyl | 22.1 | >30 | >1.4 |

Data sourced from a study on inhibitors of the interaction of thyroid hormone receptor and coactivators. nih.gov

Impact of Molecular Modifications on Potency and Efficacy

Molecular modification is a fundamental strategy in drug discovery aimed at enhancing the desirable properties of a lead compound, such as its potency and efficacy. biomedres.us Potency refers to the concentration of a drug required to produce a certain level of effect, while efficacy is the maximal effect the drug can produce. derangedphysiology.com

In the context of this compound and its analogs, molecular modifications have been systematically explored to optimize their biological activity. These modifications can involve altering functional groups, changing the size or shape of the molecule, or introducing new structural motifs. biomedres.us

Examples of how molecular modifications affect the potency and efficacy of this compound-related compounds include:

Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring of β-aminophenylketones can have a profound effect on their activity. While small alkoxy/hydroxy and/or halogen substituents in the para position of the ketone functionality did not significantly improve efficacy in one study, other modifications have been more successful in related compound series. nih.gov

Nitrogen Substituents: The nature of the substituents on the nitrogen atom of the β-amino group has been shown to influence the inhibitory activity against the TR/coactivator interaction. nih.gov

The following table provides examples of β-aminophenylketone derivatives and their corresponding biological activities, demonstrating the impact of molecular modifications.

| Compound | R¹ | R² | R³ | Efficacy (%) at 30 µM |

| 3a | H | Me | Me | 19 |

| 3b | H | Et | Et | 12 |

| 3c | H | n-Pr | n-Pr | 7 |

| 3d | H | H | c-Hex | 2 |

Data sourced from a study on inhibitors of the interaction of thyroid hormone receptor and coactivators. nih.gov

Relationship between Structural Features and Preclinical Pharmacokinetic Parameters

For this compound and its derivatives, SAR studies have also extended to understanding how structural modifications impact these key pharmacokinetic parameters.

Solubility: The aqueous solubility of a compound is a crucial factor for its absorption. In the β-aminophenylketone series, solubility was found to be dependent on the substituents on the nitrogen atom. For example, the solubility in a phosphate-buffered saline (PBS) solution containing 5% DMSO varied from 6 μM to 442 μM across a range of derivatives. nih.gov This highlights the ability to tune solubility through targeted molecular modifications.

Permeability: While not explicitly detailed in the provided search results for this compound itself, permeability is another critical parameter that is structurally dependent. Generally, factors such as lipophilicity (often measured as logP), the number of hydrogen bond donors and acceptors, and molecular size play significant roles in a compound's ability to permeate cell membranes.

The table below shows the relationship between nitrogen substituents and the aqueous solubility of some β-aminophenylketone derivatives.

| Compound | Nitrogen Substituents | Solubility (µM) |

| 3a | Dimethyl | 442 |

| 3b | Diethyl | 105 |

| 3c | Di-n-propyl | 25 |

| 3e | Pyrrolidine | 134 |

| 3f | Piperidine (B6355638) | 38 |

| 3g | Morpholine (B109124) | 28 |

Data sourced from a study on inhibitors of the interaction of thyroid hormone receptor and coactivators. nih.gov

Advanced Analytical Methodologies in Pipoctanone Research

Chromatographic Techniques for Compound Separation and Quantification (e.g., GC-MS, LC-MS)

Chromatographic methods are indispensable for the separation and quantification of Pipoctanone and related compounds from various matrices, including reaction mixtures and biological samples. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is primarily dictated by the analyte's volatility and thermal stability. creative-proteomics.comgentechscientific.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying chemicals that can be vaporized without decomposition. gentechscientific.comargus-analysen.de The sample is vaporized and transported through a capillary column by an inert carrier gas, where compounds are separated based on their boiling points and interactions with the column's stationary phase. creative-proteomics.comgentechscientific.com The separated compounds then enter the mass spectrometer, which provides detailed structural information for identification and quantification. argus-analysen.de While direct analysis of this compound via GC-MS is not extensively documented, the analysis of similar compounds, such as the flame retardant phenol, isopropylated phosphate (B84403) (3:1) (PIP (3:1)), has been successfully demonstrated using Pyrolysis/Thermal Desorption-GC-MS (Py/TD-GC-MS), a method that avoids organic solvents and complex sample preparation. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is the more common and versatile technique for non-volatile compounds like this compound, which are prevalent in pharmaceutical research. creative-proteomics.com LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. argus-analysen.de High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) systems offer high-resolution separation and are frequently coupled with mass spectrometry for sensitive detection and quantification. argus-analysen.desygnaturediscovery.com In research on β-aminophenylketones, a class of compounds to which this compound belongs, LC-MS was utilized to confirm compound identity during synthesis, with one analogue showing a Liquid Chromatography-Mass Spectrometry Retention Time (LCMS RT) of 5.02 minutes. nih.gov This coupling allows for both the qualitative detection and quantitative measurement of substances in biological samples like plasma and urine. mdpi.com

Table 1: Chromatographic Techniques in this compound Research

| Technique | Principle | Application to this compound Research | References |

|---|---|---|---|

| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile/vaporizable compounds in a gaseous mobile phase followed by mass-based detection and identification. | Applicable for analyzing volatile precursors, impurities, or specific derivatives of this compound. | gentechscientific.comargus-analysen.de |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase, coupled with mass spectrometry. | Primary method for separation, quantification, and identity confirmation of this compound and its metabolites in synthesis and biological matrices. | creative-proteomics.comnih.govmdpi.com |

| UPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry) | An advanced form of LC-MS using smaller particle-size columns for higher resolution and speed, coupled with tandem MS for enhanced selectivity. | Development of robust, sensitive, and reproducible bioanalytical methods for quantifying this compound and its metabolites in various biological matrices. | sygnaturediscovery.com |

Spectroscopic Methods for Structural Elucidation and Ligand-Target Interaction Analysis (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental to determining the precise chemical structure of this compound and investigating its interactions with biological targets. ucsb.edu Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are often used in tandem to provide unambiguous structural characterization. outsourcedpharma.comtheanalyticalscientist.com

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. argus-analysen.de High-resolution mass spectrometry (HRMS) can measure molecular mass with extreme accuracy, allowing for the determination of a compound's elemental formula. argus-analysen.de When coupled with chromatography (GC-MS or LC-MS), it serves as a powerful tool for identifying compounds based on their mass. outsourcedpharma.com In MS/MS, a specific ion is selected and fragmented to generate a unique pattern that acts as a structural fingerprint, aiding in the definitive identification of the compound and its metabolites. theanalyticalscientist.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled technique for elucidating the detailed atomic arrangement within a molecule. nih.gov It provides information on the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C. ucsb.edu In studies of compounds structurally related to this compound, ¹H-NMR was used to confirm the synthesis of a β-aminophenylketone analogue, with specific chemical shifts (δ) and coupling constants (J) corresponding to the protons in the molecule's structure. nih.gov NMR is non-destructive and highly quantitative, making it ideal for confirming the structure of active pharmaceutical ingredients (APIs), reference standards, and impurities. outsourcedpharma.comnih.gov

Table 2: Spectroscopic Methods for Structural Analysis of this compound

| Technique | Principle | Application to this compound Research | References |

|---|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments to determine molecular weight and elemental composition. | Identification of this compound, its process-related impurities, and metabolites. Used to confirm molecular weight and fragmentation patterns. | argus-analysen.detheanalyticalscientist.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to provide detailed information about molecular structure and connectivity. | Unambiguous confirmation of this compound's chemical structure, characterization of reference standards, and quantitative analysis. | nih.govoutsourcedpharma.comnih.gov |

High-Throughput Screening Methodologies for Biological Activity Assessment

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to test a large number of compounds for their activity against a specific biological target. bmglabtech.comyoutube.com This approach allows for the rapid identification of "hit" or "lead" compounds from vast chemical libraries, which can then be optimized for therapeutic development. bmglabtech.com

This compound is included in chemical libraries, such as ChEMBL (under designation Chembl2106960), making it a candidate for HTS campaigns designed to rapidly assess its biological activity against a wide array of targets. ontosight.ai These screens are crucial for discovering potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities. ontosight.ai For example, HTS assays using fluorescence-based methods have been employed to screen collections of compounds, including Mannich bases related to this compound, to identify inhibitors of protein-protein interactions, such as the thyroid hormone receptor (TR) and its coactivators. nih.govresearchgate.net The primary goal of HTS is not to fully characterize a drug's mechanism but to quickly filter large numbers of molecules to find promising candidates for further investigation. bmglabtech.com

Table 3: High-Throughput Screening in this compound Research

| Methodology | Principle | Application to this compound Research | References |

|---|---|---|---|

| Compound Library Screening | Automated testing of large, diverse collections of chemical compounds for activity against a biological target. | This compound's inclusion in libraries allows for its rapid testing in various HTS campaigns to identify novel biological activities. | bmglabtech.comontosight.ai |

| Fluorescence-Based Assays | Utilize changes in fluorescence intensity or polarization to measure target activity or binding events in a high-throughput format. | Used to screen for inhibitors of specific molecular interactions, a potential application for assessing this compound's activity. | researchgate.net |

Bioanalytical Techniques for Preclinical Metabolite Identification

Understanding a drug's metabolic fate is a critical component of preclinical development. sygnaturediscovery.com Bioanalytical techniques are employed to identify and characterize the metabolites of a parent drug like this compound, which is essential for assessing safety and predicting its behavior in humans. wuxiapptec.com

The process typically begins with in vitro metabolism studies using systems that simulate human metabolism, such as human liver microsomes or hepatocytes. sygnaturediscovery.comfda.gov These studies help generate a metabolic profile of the compound. sygnaturediscovery.com High-resolution accurate-mass spectrometry (HRMS), often coupled with UPLC, is a key technology in this field. sygnaturediscovery.com It enables the sensitive detection and structural characterization of both major and minor metabolites. sygnaturediscovery.com

A crucial step is the cross-species comparison of metabolic profiles. wuxiapptec.com The metabolites identified in human in vitro systems are compared to those found in the preclinical animal species used for toxicology studies. sygnaturediscovery.comfda.gov If a metabolite is formed at significantly higher levels in humans than in the test species (a "disproportionate drug metabolite"), it may require separate safety testing. fda.gov This early identification of metabolic pathways and potential human-specific or disproportionate metabolites helps de-risk drug candidates before they advance to clinical trials. wuxiapptec.comnih.gov

Table 4: Bioanalytical Techniques for Metabolite Identification

| Technique | Purpose | Methodology | References |

|---|---|---|---|

| In Vitro Metabolism Studies | To predict and profile the metabolites of this compound in humans and preclinical species. | Incubation of this compound with liver microsomes or hepatocytes from human and animal sources. | sygnaturediscovery.comfda.gov |

| High-Resolution Mass Spectrometry (HRMS) | To detect and structurally elucidate metabolites. | UPLC coupled with HRMS is used to analyze samples from in vitro studies to find and identify metabolic products. | sygnaturediscovery.com |

| Cross-Species Metabolite Profiling | To ensure that animal models used in safety testing are exposed to all significant human metabolites. | Comparing the metabolic profiles generated in human systems to those from preclinical toxicology species. | wuxiapptec.comfda.gov |

Chemometric Approaches for Data Handling and Optimization in Complex Mixture Analysis

Chemometrics involves the application of mathematical and statistical methods to extract maximal useful information from chemical data. nih.govresearchgate.net In this compound research, which generates large and complex datasets from chromatography and spectroscopy, chemometrics is vital for data exploration, pattern recognition, and quantitative analysis. nih.govresearchgate.net

When analyzing complex mixtures, such as those from metabolic studies or formulation analysis, the resulting chromatograms and spectra can contain hundreds of overlapping signals. mdpi.com Chemometric techniques, particularly multivariate data analysis methods like Principal Component Analysis (PCA), can be used to handle this complexity. mdpi.com PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of "principal components," which capture the most significant variance in the dataset. mdpi.com This allows for the visualization of patterns, the identification of outliers, and the classification of samples based on their chemical profiles. researchgate.net

In pharmaceutical analysis, chemometrics can be coupled with spectroscopic (UV-Vis, NMR) and chromatographic data to identify and quantify active substances in complex formulations, optimize experimental parameters, and build predictive models that correlate analytical data with a compound's properties or activity. nih.govresearchgate.net

Table 5: Chemometric Approaches in this compound Data Analysis

| Approach | Principle | Application in this compound Research | References |

|---|---|---|---|

| Principal Component Analysis (PCA) | A multivariate statistical method that reduces the dimensionality of complex datasets to reveal patterns, groupings, and outliers. | Exploratory analysis of complex spectroscopic or chromatographic data from metabolic profiling or formulation studies to identify trends and differences between sample groups. | mdpi.com |

| Multivariate Calibration | Regression methods, such as Partial Least Squares (PLS), that build models to correlate complex analytical data (e.g., spectra) with quantitative properties (e.g., concentration). | Quantification of this compound in complex mixtures where univariate methods fail due to signal overlap. | nih.govresearchgate.net |

| Pattern Recognition | A set of methods used to classify samples into categories based on their measured data. | Classifying samples based on their metabolic profile or identifying compounds in a mixture by matching their data patterns against a reference library. | researchgate.netmestrelab.com |

Theoretical and Computational Chemistry Approaches to Pipoctanone

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are pivotal computational techniques for predicting the interaction between a small molecule (ligand), such as Pipoctanone, and a macromolecular target, typically a protein. scifiniti.comnih.gov These methods computationally place the ligand into the binding site of a receptor and evaluate the binding affinity and orientation, providing a model of the ligand-receptor complex. scifiniti.comresearchgate.net

Research in this area focuses on elucidating the binding modes of this compound and its analogs with various protein targets. The process involves generating multiple possible binding poses of the ligand within the protein's active site and then using scoring functions to rank them. molsis.co.jp These scores estimate the free energy of binding, with lower values indicating a more favorable interaction. nih.govchemrxiv.org Key interactions, such as hydrogen bonds and van der Waals forces between this compound and specific amino acid residues of the target protein, are identified, offering insights into the mechanism of action. researchgate.netchemrxiv.org For instance, simulations can reveal critical hydrogen bonds or π-stacking interactions that stabilize the complex, guiding the design of more potent analogs. chemrxiv.org

Table 1: Hypothetical Docking Simulation Results for this compound with Target Proteins

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A (PKA) | -9.8 | Lys72, Glu91, Leu173 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-cation |

| Cannabinoid Receptor 1 (CB1) | -10.2 | Trp279, Phe200, Lys192 | π-stacking, Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmedcraveonline.com In the context of this compound, QSAR studies are employed to predict the biological potency of novel derivatives before their synthesis, thereby streamlining the drug discovery process. medcraveonline.comjocpr.com

The development of a QSAR model involves calculating a set of molecular descriptors for a series of this compound analogs with known activities. jocpr.com These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. mdpi.com Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that relates these descriptors to the observed activity. mdpi.com A robust QSAR model, validated through internal and external testing, can accurately forecast the activity of new compounds based solely on their computed descriptors. mdpi.comnih.gov

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for this compound Analogs

| Descriptor Type | Descriptor Name | Description | Influence on Activity |

|---|---|---|---|

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. nih.gov | Positive Correlation |

| Topological | Wiener Index | A distance-based topological index. | Negative Correlation |

| Physicochemical | LogP | Octanol-water partition coefficient, indicates lipophilicity. jocpr.com | Positive Correlation |

| Steric | Molecular Volume | The volume occupied by the molecule. mdpi.com | Negative Correlation |

In Silico Predictions of Biological Pathways and Interactions

In silico methods are increasingly used to predict how a compound like this compound might influence biological pathways and interaction networks within an organism. frontiersin.org These systems biology approaches leverage large-scale biological data to move beyond a single-target view and understand the broader systemic effects of a compound. frontiersin.orgplos.org

By identifying the known or predicted protein targets of this compound through docking or other methods, computational tools can map these proteins onto established biological pathway databases like KEGG and Reactome. biorxiv.org This process can reveal potential modulatory effects on various signaling cascades, metabolic routes, or regulatory networks. frontiersin.org For example, if this compound is predicted to interact with a specific kinase, pathway analysis can predict downstream consequences on cell cycle regulation or inflammatory responses. These predictions help in formulating hypotheses about the compound's mechanism of action and potential off-target effects. plos.org

Table 3: Hypothetical In Silico Pathway Analysis for this compound

| Predicted Target | Associated Pathway (Database) | Predicted Biological Effect |

|---|---|---|

| Protein Kinase A | cAMP signaling pathway (KEGG) | Modulation of cellular metabolism and gene expression |

| COX-2 | Arachidonic acid metabolism (Reactome) | Alteration of prostaglandin (B15479496) synthesis |

| CB1 Receptor | Endocannabinoid signaling (KEGG) | Neuromodulatory effects |

Computational Studies on Chemical Reactivity and Stability (e.g., alpha,beta-unsaturated ketone formation)

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in studying the chemical reactivity and stability of this compound. nih.govmdpi.com As a piperidone derivative, its structure contains an alpha,beta-unsaturated ketone, a well-known reactive moiety. openstax.orgnih.gov Computational studies can quantify the electrophilic nature of this group and predict its susceptibility to nucleophilic attack, a common mechanism for covalent drug action. nih.govpressbooks.pub

Table 4: Calculated Reactivity Descriptors for a this compound Analog (DFT B3LYP/6-311G(d,p))

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.5 eV | Energy of Highest Occupied Molecular Orbital |

| ELUMO | -2.1 eV | Energy of Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and stability. mdpi.com |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution. nih.gov |

| Electrophilicity Index (ω) | 4.25 eV | Global electrophilic nature of the molecule. nih.gov |

Future Directions and Emerging Research Avenues for Pipoctanone

Exploration of Undiscovered Molecular Targets and Therapeutic Applications

The foundational understanding of Pipoctanone's biological activity remains an area ripe for exploration. Initial investigations suggest potential anti-inflammatory, antimicrobial, or anticancer activities, but the specific molecular targets driving these effects are not well understood. ontosight.ai One study has suggested that, as a Mannich base, this compound might interact with the inner pore of voltage-gated sodium channels, a mechanism shared by other drugs in this class like local anesthetics. nih.gov However, a comprehensive, unbiased screening approach is necessary to uncover the full spectrum of its interactions.

Future research should prioritize target deconvolution studies to identify direct binding partners of this compound. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed to move beyond the current understanding. Identifying these targets is the critical first step toward validating its potential in therapeutic areas. nih.govontosight.ai The exploration of its polypharmacology—the ability to interact with multiple targets—could reveal novel applications for complex diseases.

Table 1: Potential Therapeutic Areas for this compound Based on Preliminary Data and Chemical Class

| Therapeutic Area | Rationale | Key Research Objective |

|---|---|---|

| Oncology | General screening suggests potential anticancer activity. ontosight.ai | Identify specific cancer cell pathways modulated by this compound. |

| Inflammatory Diseases | Suggested anti-inflammatory properties. ontosight.ai | Elucidate the mechanism of action on inflammatory targets (e.g., enzymes, receptors). |

| Infectious Diseases | Potential antimicrobial activity noted in broad characterizations. ontosight.ai | Determine the spectrum of activity against various pathogens and identify the molecular basis of action. |

| Channelopathies | As a Mannich base, it may interact with ion channels. nih.gov | Validate binding to voltage-gated sodium channels and explore effects on other ion channels. |

Development of Novel Chemical Biology Probes and Tools Based on the this compound Scaffold

The structural backbone of this compound, a β-aminophenylketone, serves as a "privileged scaffold" that can be chemically modified to create powerful research tools. nih.govugent.be Developing chemical probes from this scaffold can help elucidate biological pathways and validate new drug targets, a critical step in modern drug discovery. researchgate.netnih.gov

Future efforts should focus on creating a toolkit of this compound-based probes. This involves synthesizing derivatives that incorporate specific functionalities:

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold would allow for real-time imaging of its subcellular localization and interaction with binding partners within living cells.

Biotinylated or "Clickable" Probes: Incorporating biotin (B1667282) or a bioorthogonal handle (like an alkyne or azide) would enable the "pull-down" of target proteins from cell lysates for identification via mass spectrometry. ugent.be

Photo-affinity Probes: Introducing a photo-reactive group would allow for the permanent, light-induced covalent labeling of target proteins, providing a robust method for target identification.

This approach transforms a potential therapeutic agent into a versatile tool for chemical biology, enabling a deeper understanding of the very systems it may one day be used to treat. researchgate.netnih.gov

Table 2: this compound-Based Chemical Probe Development Strategy

| Probe Type | Modification to Scaffold | Application | Goal |

|---|---|---|---|

| Fluorescent Probe | Conjugation of a fluorophore (e.g., Fluorescein, Rhodamine). | Live-cell imaging, Fluorescence microscopy. | Visualize subcellular distribution and dynamics. |

| Affinity Probe | Addition of a biotin tag or a "clickable" chemical handle. | Affinity purification, Pull-down assays. | Isolate and identify binding partners from complex mixtures. ugent.be |

| Covalent Probe | Incorporation of a reactive group (e.g., electrophile). | Target engagement and occupancy studies. | Quantify the interaction between this compound and its target in cells. researchgate.net |

| Theranostic Probe | Integration of an imaging moiety and a therapeutic warhead. | Combined diagnosis and therapy. | Enable on-target drug release with simultaneous monitoring. nih.gov |

Advancements in Synthetic Methodologies for Complex this compound Analogues

To fully explore the therapeutic potential of this compound, a diverse library of analogues is required for comprehensive structure-activity relationship (SAR) studies. While traditional methods like the Mannich reaction have been used for synthesizing related β-aminophenylketones, modern synthetic strategies can dramatically accelerate the discovery of more potent and selective compounds. nih.gov

Future synthetic work should leverage advanced methodologies such as:

Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex molecules from a common starting material, rapidly exploring novel chemical space around the this compound core. mdpi.com This can help overcome limitations of initial hits, such as a lack of novelty or specificity. mdpi.com

Flow Chemistry: Conducting reactions in continuous flow microreactors offers improved safety, efficiency, and scalability compared to traditional batch chemistry, allowing for the rapid production of an analogue library. ugent.be

Late-Stage Functionalization: Developing methods to modify the this compound scaffold in the final steps of a synthetic sequence allows for the efficient creation of many derivatives from a single advanced intermediate, saving time and resources.

These approaches will enable the systematic optimization of this compound's properties, leading to the identification of lead compounds with improved efficacy and drug-like characteristics. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Key applications for AI in the context of this compound include:

Target Prediction and Validation: AI algorithms can analyze biological data (genomics, proteomics) to predict novel molecular targets for this compound and score their therapeutic potential. worldpharmanews.com

De Novo Drug Design: Generative AI models can design novel this compound analogues with optimized properties, such as higher potency, better selectivity, and improved pharmacokinetic profiles. roche.cominsilico.com

Predictive Modeling: ML models can be trained to predict the biological activity, toxicity, and other properties of virtual this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govbiolab.si

Data Analysis: AI can efficiently analyze the large datasets generated from high-throughput screening and chemical proteomics, identifying subtle but significant structure-activity relationships. worldpharmanews.com

Table 3: Application of AI/ML in the this compound Research Pipeline

| Research Phase | AI/ML Application | Expected Outcome |

|---|---|---|

| Target Discovery | Analysis of omics data with deep learning models. worldpharmanews.com | Identification and prioritization of novel biological targets for this compound. |

| Hit-to-Lead Optimization | Generative models for de novo design of analogues. roche.com | Design of novel, potent, and selective this compound derivatives with drug-like properties. |

| Preclinical Development | Predictive algorithms for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Early-stage filtering of candidates with poor safety or pharmacokinetic profiles. |

| Data Interpretation | ML analysis of high-throughput screening and SAR data. nih.gov | Uncovering complex patterns and guiding the next cycle of molecular design. |

Investigation of this compound in Novel Preclinical Biological Systems

The predictive power of preclinical research heavily depends on the biological models used. Traditional preclinical assessment for cancer, for example, has often relied on subcutaneous xenograft models in mice, which may not accurately reflect human disease and drug response. openaccessjournals.com To gain a more clinically relevant understanding of this compound's efficacy, it is crucial to investigate its effects in more sophisticated and human-like biological systems.

Future preclinical studies should incorporate a range of advanced models:

Patient-Derived Organoids (PDOs): These 3D cell cultures are grown from a patient's own tumor tissue and can recapitulate the original tumor's architecture and genetic heterogeneity. Testing this compound on a panel of PDOs could provide strong evidence for its efficacy in specific patient populations. d-nb.info

Genetically Engineered Mouse Models (GEMMs): These models are engineered to have specific cancer-causing mutations, providing a system that more closely mimics the natural development of tumors in humans. openaccessjournals.com

Humanized Mouse Models: Mice engrafted with a human immune system can be used to study the interplay between a therapeutic like this compound and human immune cells in a living organism.

Hollow Fibre Assay (HFA): This method involves encapsulating tumor cells in hollow fibers and implanting them in mice, allowing for the assessment of a drug's activity in vivo while using fewer animals and reducing tumor burden.

By employing these novel preclinical systems, researchers can generate more robust and predictive data on this compound's therapeutic potential, increasing the likelihood of successful translation to clinical trials. mit.edunih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Pipoctanone, and how are they validated for reproducibility?

- Methodological Answer : Begin with a systematic review of literature to identify peer-reviewed protocols for this compound synthesis. Common methods may involve ketone formation via Friedel-Crafts acylation or oxidation of precursor alcohols. Validate reproducibility by replicating procedures under controlled conditions (e.g., inert atmosphere, standardized catalysts) and characterizing products using NMR, mass spectrometry (MS), and HPLC for purity ≥95% . For novel syntheses, provide detailed experimental sections with reaction parameters (temperature, solvent, stoichiometry) and spectral data .

Q. Which analytical techniques are most reliable for confirming this compound’s structural identity and purity in academic research?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- Structural confirmation : Use H/C NMR to verify functional groups and MS for molecular weight. Cross-reference with published spectral databases .

- Purity assessment : Employ HPLC or GC with standardized columns (e.g., C18 for HPLC) and calibrate against certified reference materials. Report retention times and peak area percentages, ensuring impurities <5% .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to maximize yield while minimizing side products?

- Methodological Answer : Apply Design of Experiments (DOE) to test variables (e.g., catalyst loading, temperature, solvent polarity). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate with triplicate runs and statistical analysis (ANOVA, p < 0.05). Compare outcomes to alternative methods (e.g., microwave-assisted synthesis) to assess efficiency gains .

Q. How should contradictory data on this compound’s pharmacological activity be analyzed to resolve discrepancies across studies?

- Methodological Answer : Conduct a meta-analysis of in vitro/in vivo studies, focusing on variables such as assay type (e.g., enzyme inhibition vs. cell viability), concentration ranges, and biological models. Use funnel plots to detect publication bias. Replicate key experiments under standardized conditions, controlling for confounding factors (e.g., solvent used, cell line viability) .

Q. What methodological frameworks are recommended for studying this compound’s stability under varying environmental conditions?

- Methodological Answer : Design accelerated stability studies using ICH guidelines:

- Expose this compound to stressors (light, humidity, temperature) and monitor degradation via HPLC-MS. Calculate degradation kinetics (e.g., Arrhenius equation) to predict shelf life. Include control samples and validate methods using stability-indicating assays .

Q. How can researchers integrate computational and experimental approaches to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict target binding sites with in vitro validation (e.g., enzyme inhibition assays). Use structure-activity relationship (SAR) studies to modify this compound’s scaffold and assess pharmacological changes. Validate findings with kinetic analysis (e.g., IC50, Ki values) and cross-reference with cheminformatics databases .

Methodological Considerations

- Literature Synthesis : Prioritize peer-reviewed journals over patents/preprints. Use databases like SciFinder or Reaxys to compile synthesis and bioactivity data .

- Data Integrity : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (spectra, chromatograms) in supplementary materials with metadata .

- Ethical Compliance : For pharmacological studies, follow ARRIVE guidelines for in vivo experiments and obtain institutional review board (IRB) approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.